
4-Amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride, also known as 4-APOB-OH, is a synthetic compound that has been studied for its potential therapeutic applications. It has been found to have a variety of biochemical and physiological effects and has been used in various scientific research studies.
科学的研究の応用
Electrospray Ionization Mass Spectrometry in Catalysis
A pyridine-4,5-dichloroimidazol-2-ylidene complex of Ir(I) demonstrated catalytic activity toward the hydrosilylation of phenylacetylene and 4-aminophenylacetylene. This research utilized electrospray ionization mass spectrometry (ESI-MS) to study the mechanism of catalytic hydrosilylation, allowing for the detection of all reaction intermediates (Vicent et al., 2006).
Synthesis of Amino Sugars via Oximes
The synthesis of amino sugars through the reduction of oximes provides an alternative route to amino sugars. This method involves converting a ketone to an oxime and then reducing the oxime to an amine, offering a convenient synthetic route to amino sugars (Stevens & Bryant, 1972).
DFT Studies on Oxime Molecules
Density functional theory was applied to study the oxime HI-6, highlighting its potential as an antidote against neurotoxic organophosphate poisoning. The study provided insights into the conformational preferences and charge distributions of oxime molecules (Silva, Borges, & Figueroa-Villar, 2005).
Kinetic Determination of HI-6
A kinetic method was developed for the determination of HI-6, an effective agent against nerve gas poisoning, showcasing the practical applications of these compounds in medical and emergency scenarios (Milovanović & Čakar, 1990).
Antimicrobial Properties of Polyheterocyclic Compounds
The synthesis and characterization of oligo-4-[(pyridine-3-yl-methylene) amino] phenol revealed its potential antimicrobial properties, indicating the broad applicability of pyridine derivatives in biologically active materials (Kaya, Bilici, & Saçak, 2006).
特性
IUPAC Name |
(NE)-N-(4-amino-1-pyridin-2-ylbutylidene)hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c10-6-3-5-9(12-13)8-4-1-2-7-11-8;/h1-2,4,7,13H,3,5-6,10H2;1H/b12-9+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOXNHMQXXYQKV-NBYYMMLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NO)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/O)/CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2730377.png)
![4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid](/img/structure/B2730378.png)
![2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid](/img/structure/B2730379.png)
![N~5~-(4-ethylbenzyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2730380.png)
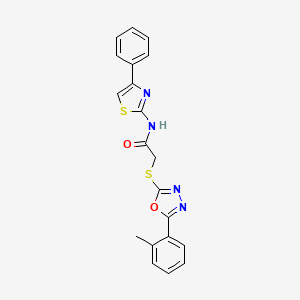
![tert-Butyl (3aS,6aR)-2-oxohexahydro-5H-pyrrolo[3,4-d]oxazole-5-carboxylate](/img/structure/B2730382.png)
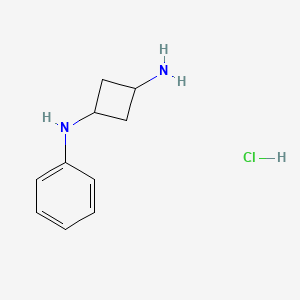

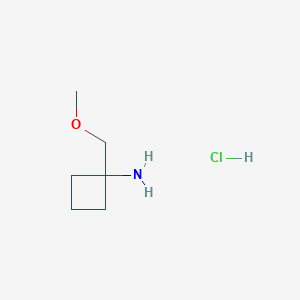
![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2730388.png)
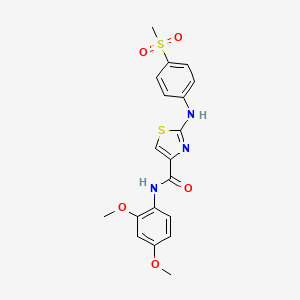
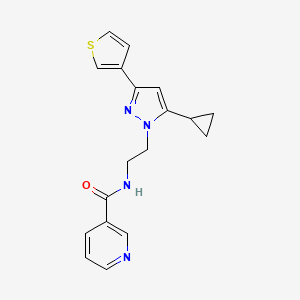
![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2730396.png)
![3-(dimethylamino)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2730397.png)